Cas no 35966-84-8 (5-Chloro-N-methyl-2-nitroaniline)

5-Chloro-N-methyl-2-nitroaniline structure
35966-84-8 structure
Product Name:5-Chloro-N-methyl-2-nitroaniline
CAS-nummer:35966-84-8
MF:C7H7ClN2O2
MW:186.595680475235
MDL:MFCD00143455
CID:311067
PubChem ID:258041
Update Time:2025-04-19

5-Chloro-N-methyl-2-nitroaniline Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Chloro-N-methyl-2-nitroaniline
    • 5-chloro-N-methyl-2-nitroBenzenamine
    • Benzenamine,5-chloro-N-methyl-2-nitro-
    • (5-chloro-2-nitrophenyl)methylamine
    • 2-(methylamino)-4-chloronitrobenzene
    • 4-chloro-2-(methyl)-aminonitrobenzene
    • 5-chloro-N-methyl-2-nitrobenzeneamine
    • N-methyl-5-chloro-2-nitroaniline
    • Benzenamine, 5-chloro-N-methyl-2-nitro-
    • NSC86687
    • YWJPRGWHZDSXML-UHFFFAOYSA-N
    • N-Methyl-2-nitro-5-chloroaniline
    • 4-chloro-2-methylaminonitrobenzene
    • STR04808
    • STK157708
    • SBB003701
    • NE34099
    • 5-CHLORO-2-NITRO-N-METHYLANILINE
    • N-(5-chloro-2-nitrophenyl)-N-me
    • AKOS000291538
    • NSC-86687
    • CS-0046185
    • SY157947
    • EN300-173934
    • N-(5-chloro-2-nitrophenyl)-N-methylamine
    • 35966-84-8
    • MFCD00143455
    • NSC 86687
    • SCHEMBL487351
    • A874486
    • DTXSID90292997
    • FT-0620279
    • F51213
    • DA-37444
    • MDL: MFCD00143455
    • Inchi: 1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
    • InChI-sleutel: YWJPRGWHZDSXML-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=C(C=1)NC)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 186.02000
  • Monoisotopische massa: 186.02
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 171
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3
  • Topologisch pooloppervlak: 57.8

Experimentele eigenschappen

  • Kleur/vorm: 无可用
  • Dichtheid: 1.4800 (rough estimate)
  • Smeltpunt: 104-107 °C
  • Kookpunt: 318.1°C at 760 mmHg
  • Vlampunt: 146.2°C
  • Brekindex: 1.5560 (estimate)
  • PSA: 57.85000
  • LogboekP: 2.88610
  • Oplosbaarheid: 无可用

5-Chloro-N-methyl-2-nitroaniline Beveiligingsinformatie

5-Chloro-N-methyl-2-nitroaniline Douanegegevens

  • HS-CODE:2921430090
  • Douanegegevens:

    中国海关编码:

    2921430090

    概述:

    2921430090 甲苯胺及其衍生物以及它们的盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 原产地证据文件及编号(例 附原产地证书, 原产于欧盟的

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-Chloro-N-methyl-2-nitroaniline Prijsmeer >>

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abcr
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abcr
AB482976-5 g
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abcr
AB482976-10 g
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abcr
AB482976-25 g
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Chemenu
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5-Chloro-N-methyl-2-nitroaniline Productiemethode

5-Chloro-N-methyl-2-nitroaniline Gerelateerde literatuur

  • 1. 567. Quinoxaline derivatives. Part VI. Molecular rearrangements of 3,4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide, and of nitromalonbis-N-methylanilide
    J. W. Clark-Lewis,G. F. Katekar J. Chem. Soc. 1959 2825
  • 2. One-step synthesis and spectral study of some 1-methylbenzimidazoles, including use of a lanthanide shift reagent
    Gwynn P. Ellis,Richard T. Jones J. Chem. Soc. Perkin Trans. 1 1974 903
  • 3. 273. The mechanisms of N-substitution in glyoxaline derivatives. Part III. Factors determining the orientation of N-methylation in substituted glyoxalines and benzimidazoles
    J. H. Ridd,B. V. Smith J. Chem. Soc. 1960 1363
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